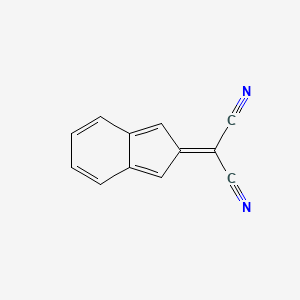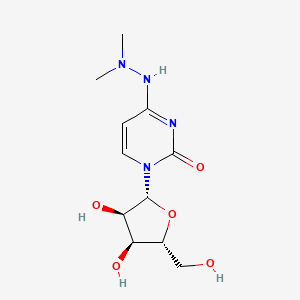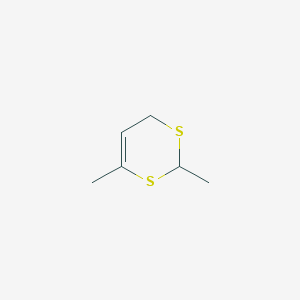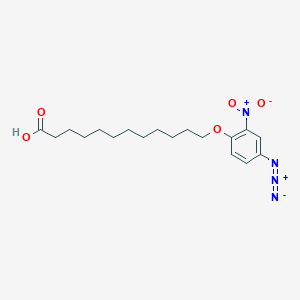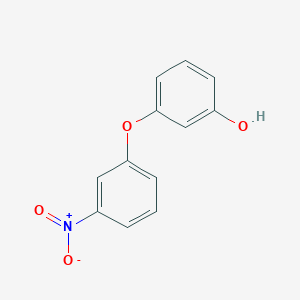
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate: is a tricyclic compound with a seven-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction with Dimethylaminoethyl Chloride: The compound is reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the product with oxalic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of the dimethylamino group.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a starting material for synthesizing dibenzoazepine derivatives.
- Intermediate in the synthesis of pharmacologically important compounds.
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine:
- Key intermediate in the synthesis of anticonvulsant drugs.
- Potential applications in the development of new therapeutic agents.
Industry:
- Used in the production of various chemical intermediates.
- Potential applications in the development of new materials and catalysts .
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group plays a crucial role in its binding affinity and activity. The exact pathways involved may vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
10,11-Dihydro-5H-dibenz(b,f)azepine: Similar structure but lacks the dimethylaminoethyl group.
Iminodibenzyl: Another tricyclic compound with similar pharmacological properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness:
- The presence of the dimethylaminoethyl group in 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate provides unique binding properties and pharmacological activity.
- Its oxalate form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Propriétés
Numéro CAS |
101607-50-5 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18;3-1(4)2(5)6/h3-10,13,19H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
TXELBMNBIJWJEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


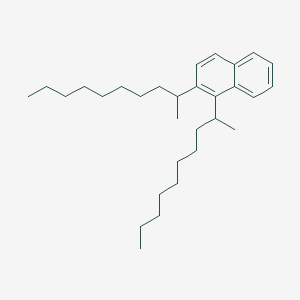
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

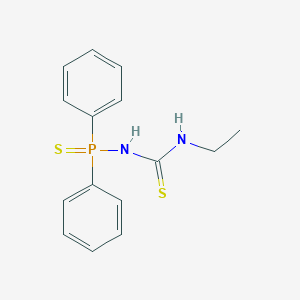
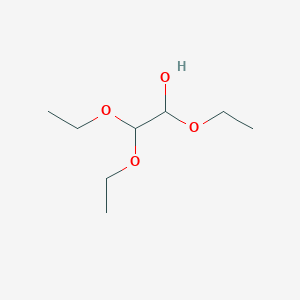

![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
